2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one
Description
2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one is a heterocyclic compound featuring a fused imidazo-quinolinone core with an ethyl substituent at the 2-position. This scaffold is structurally related to several pharmacologically active derivatives, where modifications at the 2-position (e.g., aryl, alkyl, or heteroaryl groups) dictate biological activity, solubility, and metabolic stability.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one |
InChI |
InChI=1S/C12H12N2O/c1-2-11-13-9-5-3-4-8-10(15)6-7-14(11)12(8)9/h3-5H,2,6-7H2,1H3 |
InChI Key |
LMGXFIUUWWIBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC3=C2N1CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted anilines with diketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted imidazoquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its biological activity has been studied for potential therapeutic uses, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Variations
The 2-position substituent on the imidazo[4,5,1-ij]quinolin-6-one scaffold critically influences pharmacological properties. Key analogs include:
Key Observations :
- Phenyl and Bromophenyl Derivatives : Bulky aryl groups enhance diuretic activity but may reduce solubility. The phenyl analog (Compound 8) shows exceptional efficacy (353% of furosemide) due to optimized hydrophobic interactions .
- Ethyl Substituent (Hypothetical) : The ethyl group, being smaller than phenyl, may improve metabolic stability and solubility while retaining moderate activity. This is inferred from related alkyl-substituted compounds in and .
- Enzyme-Targeted Analogs : Substitutions like methylimidazolyl-piperidinyl (BYK49187) shift activity toward PARP inhibition, highlighting scaffold versatility .
Pharmacological and Physicochemical Properties
Diuretic Activity
- Phenyl Derivatives : High diuretic activity correlates with aromatic π-π stacking in renal targets. For example, 9-chloro-2-phenyl derivatives achieve serum concentrations sufficient for oral efficacy .
- Ethyl vs. Phenyl: Ethyl’s lower steric bulk may reduce diuretic potency but enhance absorption, as seen in related alkyl-substituted imidazoquinolinones .
Enzyme Inhibition
- PARP Inhibitors: BYK49187’s methylimidazolyl-piperidinyl group enables nanomolar inhibition (pIC50: 8.36), whereas ethyl-substituted analogs are unlikely to target PARP due to lack of polar moieties .
Metabolic Stability
- Dimethylamino Derivatives: Metabolized via N-demethylation and oxidation to active imidazoquinolinones (e.g., (R)-6), suggesting ethyl substituents may resist demethylation, prolonging half-life .
Biological Activity
The compound 2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one is a member of the imidazoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- IUPAC Name : this compound
This compound features a fused imidazole and quinoline ring system, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that compounds within the imidazoquinoline class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazoquinolines possess activity against various pathogens, including bacteria and fungi. The biological activity often correlates with structural modifications in the imidazole or quinoline moieties.
Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of imidazoquinolines. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. Specific findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.9 | Inhibition of angiogenesis |
These results suggest that the compound may exert its antitumor effects through multiple mechanisms.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across all tested lines, with notable efficacy in breast and lung cancers .
- In Vivo Efficacy : Another study assessed the in vivo effects of the compound in mouse models bearing xenografts of human tumors. The compound significantly reduced tumor volume compared to controls and was well-tolerated with minimal side effects .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression by inhibiting key regulatory proteins.
- Angiogenesis Inhibition : The compound reduces vascular endothelial growth factor (VEGF) levels, thereby hindering tumor angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
